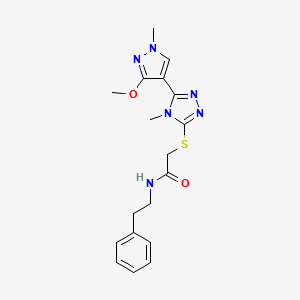

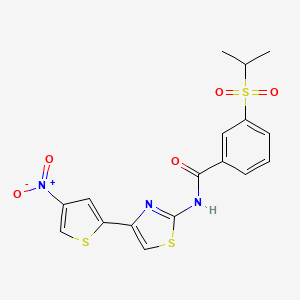

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4-methylphenyl(4-methoxyphenoxy)acetate (CAS#: 723756-45-4) with an appropriate amine, followed by cyclization to form the pyridazinone ring. The exact synthetic route may vary, but it typically proceeds through well-established organic reactions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

This compound belongs to a class of chemicals that have been extensively studied for their analgesic and anti-inflammatory properties. For example, a study by Takaya et al. (1979) discusses the synthesis and activity of related pyridazinone derivatives, highlighting their potential as analgesic-antiinflammatory agents. The research found that compounds within this class, including variations of the molecule , exhibited potent analgesic and anti-inflammatory activities, surpassing traditional drugs like aminopyrine and phenylbutazone in efficacy with lower toxicity (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).

Pharmacological Investigations

Another study focused on the pharmacological investigations of a closely related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (M73101), demonstrating its analgesic and anti-inflammatory drug efficacy in experimental animals. This research indicates the compound's superiority over other anti-inflammatory drugs, based on therapeutic index comparisons, without significant gastric lesions, suggesting a favorable safety profile (Sato, Ishizuka, & Yamaguchi, 1981).

Photochemical Oxidation Studies

The compound's chemical behavior under photochemical oxidation conditions has also been explored. Maki et al. (1988) studied the photochemical oxidation of "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" by pyrimido[5,4-g]pteridine 5-oxide. This research sheds light on the compound's stability and transformation under ultraviolet light, providing insights into its potential degradation pathways and the formation of metabolites with potential biological activities (Maki, Shimada, Sako, Kitade, & Hirota, 1988).

Advanced Drug Delivery Systems

Research has also extended into the development of advanced drug delivery systems for pyridazinone derivatives. Jin et al. (2015) discussed the creation of an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate pyridazinone derivative. This study emphasizes the importance of delivery systems in enhancing the bioavailability and therapeutic efficacy of hydrophobic compounds, demonstrating improved pharmacokinetic parameters and antitumor activity in vivo (Jin, Wang, Tan, He, Peng, Hai, Wu, & Qian, 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMTJVQPLLVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE](/img/structure/B2920253.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)

![4-[3-(Aminomethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2920258.png)

![2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2920259.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)

![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)